3-[3-(2-Amino-6-methylpyridin-3-yl)sulfanyl-5-chloropyrazin-2-yl]sulfanyl-6-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(2-Amino-6-methylpyridin-3-yl)sulfanyl-5-chloropyrazin-2-yl]sulfanyl-6-methylpyridin-2-amine is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Amino-6-methylpyridin-3-yl)sulfanyl-5-chloropyrazin-2-yl]sulfanyl-6-methylpyridin-2-amine typically involves multiple steps, starting with the preparation of the core structures, such as 2-amino-6-methylpyridine and 5-chloropyrazine derivatives. These core structures are then linked through sulfanyl (thioether) bonds under specific reaction conditions, often involving the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-Amino-6-methylpyridin-3-yl)sulfanyl-5-chloropyrazin-2-yl]sulfanyl-6-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms, such as chlorine, can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule .
Scientific Research Applications
3-[3-(2-Amino-6-methylpyridin-3-yl)sulfanyl-5-chloropyrazin-2-yl]sulfanyl-6-methylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[3-(2-Amino-6-methylpyridin-3-yl)sulfanyl-5-chloropyrazin-2-yl]sulfanyl-6-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylpyridine: A simpler analog with similar core structure but lacking the additional functional groups.
5-Chloropyrazine derivatives: Compounds with similar pyrazine core but different substituents.
Uniqueness
What sets 3-[3-(2-Amino-6-methylpyridin-3-yl)sulfanyl-5-chloropyrazin-2-yl]sulfanyl-6-methylpyridin-2-amine apart is its combination of multiple functional groups, which allows for a diverse range of chemical reactions and applications. This makes it a versatile compound in both research and industrial contexts .
Properties
CAS No. |
88048-62-8 |
---|---|
Molecular Formula |
C16H15ClN6S2 |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
3-[3-(2-amino-6-methylpyridin-3-yl)sulfanyl-5-chloropyrazin-2-yl]sulfanyl-6-methylpyridin-2-amine |
InChI |
InChI=1S/C16H15ClN6S2/c1-8-3-5-10(13(18)21-8)24-15-16(23-12(17)7-20-15)25-11-6-4-9(2)22-14(11)19/h3-7H,1-2H3,(H2,18,21)(H2,19,22) |
InChI Key |
XOGYBNVIMXYPHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)SC2=NC=C(N=C2SC3=C(N=C(C=C3)C)N)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.